Urease Inhibitory Activity: IC₅₀ Comparison Against Bacterial Urease
The target compound demonstrates measurable bacterial urease inhibitory activity with an IC₅₀ of 69,000 nM (69 µM) against Escherichia coli urease, as recorded in the BindingDB/ChEMBL curated database. This represents a baseline inhibitory profile for the thiazole-aminobutanoate scaffold [1]. By class-level comparison, structurally optimized thiazole Schiff base derivatives in the same urease inhibition assay context have achieved IC₅₀ values in the low micromolar range (e.g., <10 µM), while the benchmark urease inhibitor acetohydroxamic acid typically exhibits IC₅₀ values of 20–50 µM [2]. These data position the target compound as a moderate-potency urease ligand with a defined SAR starting point for further optimization of the aminobutanoate side chain [1][2].
| Evidence Dimension | Bacterial urease inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 69,000 nM (69 µM) |
| Comparator Or Baseline | Optimized thiazole Schiff bases: IC₅₀ <10 µM; Acetohydroxamic acid: IC₅₀ = 20–50 µM (literature class baseline) |
| Quantified Difference | Target compound is ~3–7 fold less potent than optimized thiazole Schiff bases and comparable to or modestly less potent than the clinical benchmark |
| Conditions | E. coli urease; urea substrate; 15 min preincubation; ELISA detection (BindingDB assay ID: CHEMBL4555860) |
Why This Matters
This IC₅₀ value provides a validated, quantified anchor point for SAR exploration, enabling researchers to select this compound as a tractable starting scaffold for urease inhibitor optimization programs targeting H. pylori and other urease-dependent pathogens.
- [1] BindingDB. BDBM50532143 / CHEMBL4555860. IC₅₀: 6.90E+4 nM. Inhibition of bacterial urease (E. coli). Curated by ChEMBL, University of Karachi. Accessed 2026. View Source
- [2] Choudhary, M.I. et al. Schiff bases of thiazoles: a new class of urease inhibitors. US Patent 9,447,057. Issued September 20, 2016. View Source
